[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid
Description
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid is a boronic acid derivative featuring a sulfonamide linker substituted with a 2-methoxyethyl group. This compound belongs to the arylboronic acid family, known for their utility in Suzuki-Miyaura cross-coupling reactions and applications in medicinal chemistry, such as enzyme inhibition and drug delivery . Its structure includes a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a sulfonamide moiety (-SO₂-NH-) linked to a 2-methoxyethyl chain. The compound’s solubility is inferred from structurally similar boronic acids, which are typically soluble in polar aprotic solvents like DMSO and ethanol .
Properties
IUPAC Name |
[4-(2-methoxyethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11-13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNBBUKGGKVDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCOC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-aminophenylboronic acid with methoxyethylamine in the presence of a sulfonyl chloride reagent.
Introduction of the boronic acid group: The boronic acid functionality can be introduced through a reaction with boronic acid derivatives or by direct borylation of the phenyl ring.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid in high purity.
Chemical Reactions Analysis
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form boronic alcohols or boronic ethers using reducing agents such as sodium borohydride.
Coupling reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Enzyme Inhibition
Boronic acids are known for their ability to inhibit serine proteases and other enzymes. The compound 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid has shown potential as an inhibitor of hormone-sensitive lipase, which is crucial in lipid metabolism. This inhibition can be beneficial in treating metabolic disorders such as obesity, insulin resistance, and diabetes types 1 and 2 by modulating plasma levels of free fatty acids and improving glucose tolerance .
1.2 Anticancer Activity
Research indicates that boronic acids can act as proteasome inhibitors, which are promising in cancer therapy. The sulfonamide moiety in 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid enhances its binding affinity to the proteasome, potentially leading to the development of novel anticancer agents .
Synthetic Applications
2.1 Asymmetric Synthesis
The compound has been employed in palladium-catalyzed asymmetric three-component reactions to synthesize α-arylglycine derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals due to their biological activity. The reaction conditions have been optimized to yield high enantioselectivity, making this approach highly effective for producing chiral compounds .
2.2 Multicomponent Reactions
In synthetic organic chemistry, 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid has been utilized in multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds in a single reaction step. This method is advantageous for synthesizing complex molecules efficiently .
Case Studies
3.1 Treatment of Metabolic Disorders
A study demonstrated the efficacy of boronic acids, including 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid, in treating conditions like metabolic syndrome and dyslipidemia. Patients treated with these compounds showed significant improvements in lipid profiles and insulin sensitivity after several weeks of administration .
3.2 Development of Anticancer Agents
In a recent investigation, researchers synthesized a series of boronic acid derivatives based on the structure of 4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid, evaluating their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, warranting further exploration as potential anticancer therapeutics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The sulfonamide group can enhance the compound’s binding affinity and specificity towards certain biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid with structurally or functionally related arylboronic acids:
Key Structural and Functional Differences:
Sulfonamide vs. Thioether/Sulfonyl Groups : The target compound’s sulfonamide linker (-SO₂-NH-) contrasts with the methylthio (-S-CH₃) group in 4-(Methylthio)phenylboronic acid. Sulfonamides are associated with enhanced biological activity (e.g., enzyme inhibition), while thioethers improve lipophilicity .
Solubility Modifiers : The 2-methoxyethyl chain in the target compound balances hydrophilicity and lipophilicity, whereas {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}boronic acid incorporates a PEG-like chain for superior aqueous solubility .
Electrophilic Substituents: Chlorine in [4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid increases reactivity in cross-coupling reactions compared to the methoxyethyl group in the target compound .
Biological Activity
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid (CAS: 1032825-28-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid is C₉H₁₄BNO₅S. The presence of the boronic acid group is significant for its interactions with biological targets, particularly in enzyme inhibition and modulation of cellular pathways.
Anticancer Activity
Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway .
Case Study:
A study demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines. In vitro assays showed that compounds similar to [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid could induce cell death in HeLa and A549 cancer cells without significant toxicity to normal cells .
Enzyme Inhibition
Boronic acids are known to act as inhibitors for various enzymes, including serine hydrolases such as fatty acid amide hydrolase (FAAH). The mechanism involves the formation of a covalent bond between the boron atom and the active site residues of the enzyme. This interaction can lead to prolonged inhibition of enzyme activity, which is beneficial in therapeutic contexts like pain management and inflammation control .
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Phenylboronic Acid | FAAH | 0.5 |
| [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid | FAAH | TBD |
The biological activity of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be attributed to several mechanisms:
- Proteasome Inhibition : Similar to bortezomib, it may disrupt protein degradation pathways.
- Enzyme Targeting : Its structure allows it to selectively bind to specific enzymes involved in metabolism and signaling pathways.
- Cellular Uptake : The methoxyethyl group may enhance solubility and cellular uptake, increasing bioavailability.
Structure-Activity Relationships (SAR)
The effectiveness of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be influenced by modifications in its structure:
- Sulfonamide Group : Enhances water solubility and interaction with biological targets.
- Boronic Acid Moiety : Critical for enzyme binding; modifications can alter binding affinity and selectivity.
- Alkyl Substituents : Variations in the alkyl chain length or branching can impact pharmacokinetics and pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
